molecular formula C5H6F6IN B8238385 IF5-Pyridine-HF CAS No. 2243786-10-7

IF5-Pyridine-HF

Cat. No.: B8238385
CAS No.: 2243786-10-7
M. Wt: 321.00 g/mol
InChI Key: XQNUJXPHQGELCB-UHFFFAOYSA-N
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Description

IF₅–Pyridine–HF is a fluorinating reagent developed to enable safe and selective iodofluorination of alkenes. Composed of iodine pentafluoride (IF₅) complexed with pyridine and hydrogen fluoride (HF), this reagent addresses the challenges of handling hazardous fluorinating agents like molecular fluorine (F₂) or iodine (I₂) . Its stability under ambient conditions, non-hygroscopic nature, and compatibility with functional groups such as esters and hydroxyl groups make it advantageous for synthetic applications .

The reagent operates via a two-step mechanism: (1) electrophilic addition of IF₅ to the alkene, followed by (2) reduction with agents like potassium iodide (KI) or tin (Sn) powder to yield iodofluorinated products. This process exhibits stereo- and regioselectivity:

  • Internal alkenes yield trans-adducts due to anti-addition of IF.
  • Terminal alkenes favor 1-iodo-2-fluoroalkane formation with Markovnikov selectivity .
    Typical reaction conditions involve 1–3 molar equivalents of IF₅–Pyridine–HF in dichloromethane (CH₂Cl₂) at room temperature for 17 hours, achieving yields of 52–86% across diverse substrates .

Biological Activity

IF5-Pyridine-HF is a novel fluorinating reagent derived from the highly reactive iodine pentafluoride (IF5) combined with pyridine and hydrofluoric acid. This compound has gained attention in synthetic organic chemistry due to its stability and unique reactivity profile, particularly in the introduction of fluorine atoms into various organic substrates. The biological activity of this compound is an emerging area of research, focusing on its potential applications in medicinal chemistry and drug development.

This compound is characterized by its moisture-stability and non-hygroscopic nature, which allows it to be handled in air without decomposition. This stability contrasts sharply with IF5, which is difficult to obtain and handle due to its instability. The formation of a solid white compound upon mixing IF5 with pyridine-HF enhances its usability as a fluorinating agent in various reactions, including the selective fluorination of sulfides and other organic compounds .

The biological activity of this compound can be attributed to its ability to introduce fluorine atoms into organic molecules. Fluorination is known to enhance the bioavailability and efficacy of drug candidates by improving their pharmacokinetic properties. The mechanism typically involves the electrophilic attack of the fluorine species generated from this compound on nucleophilic sites within the target molecules .

Applications in Drug Development

Fluorination has been widely recognized as a strategy to improve the pharmacological profiles of drugs. For instance, studies have shown that introducing fluorine atoms can significantly alter the binding affinity and selectivity of compounds for biological targets. In particular, fluorinated derivatives of existing drugs often exhibit enhanced potency against various diseases, including cancer and infectious diseases .

Case Studies

  • Fluorinated Tamoxifen Derivative : A study demonstrated that a fluorinated derivative of tamoxifen synthesized using this compound exhibited higher growth inhibition against human cancer cell lines compared to the non-fluorinated parent compound. This highlights the potential of this compound in developing more effective cancer therapeutics .
  • Inhibitors for Trypanosoma brucei : Research into inhibitors targeting methionyl-tRNA synthetase from Trypanosoma brucei revealed that fluorination at specific positions led to improved brain bioavailability and potency. Compounds bearing fluorinated moieties showed significant enhancements in their pharmacokinetic properties, suggesting that this compound could be instrumental in developing new treatments for diseases like human African trypanosomiasis .

Data Tables

CompoundActivityEC50 (nM)BioavailabilityBrain Penetration Ratio
Tamoxifen DerivativeHigh growth inhibition11.0ImprovedNot specified
Fluorinated InhibitorPotent against T. brucei3.7Low2.4%

Scientific Research Applications

Fluorination Reactions

One of the primary applications of IF5-Pyridine-HF is in the fluorination of organic compounds. It selectively introduces fluorine atoms to the alpha-position of sulfur-containing compounds, which is crucial for synthesizing various fluorinated organic materials.

  • Fluorination of Sulfides : The reagent has been effectively used to fluorinate sulfides at the α-position, leading to products such as gem-difluorides and other fluorinated derivatives.
Substrate Product Yield
Benzylic sulfideGem-difluoride87%
DithiocarbonateFluoromethyl ether68%

Synthesis of Glycosyl Fluorides

This compound has been employed in the synthesis of glycosyl fluorides from phenylthio glycosides. This reaction is essential for producing key intermediates used in polysaccharide synthesis.

Starting Material Product Yield
(Phenylsulfanyl)glycosideGlycosyl fluoride78%

Iodofluorination of Alkenes

The reagent can iodofluorinate alkenes with regioselectivity, producing iodofluoroalkenes that are valuable in further chemical transformations.

Alkene Product Yield
Terminal alkeneIodofluoroalkene81%

Desulfurizing Difluorination

In reactions involving benzylic sulfides, this compound facilitates desulfurization while introducing two fluorine atoms, yielding difluorinated products.

Substrate Product Yield
Benzylic sulfideDifluorinated product91%

Synthesis of Fluoromethyl Ethers

In a study conducted by Hara et al., dithiocarbonates were reacted with this compound to synthesize trifluoromethyl ethers. This method showcased the reagent's effectiveness in generating complex fluorinated structures from simple precursors.

  • Reaction Conditions : The reaction was performed in dichloromethane at room temperature for several hours, yielding high purity products.

Application in Medicinal Chemistry

The introduction of fluorine into drug molecules can significantly enhance their pharmacological properties. Researchers have utilized this compound to synthesize fluorinated derivatives of amino acids and other biologically active compounds, demonstrating its utility in medicinal chemistry.

Comparison with Similar Compounds

Comparison with Similar Fluorinating Agents

Reactivity and Selectivity

Reagent Reaction Type Selectivity Functional Group Tolerance Key Limitations Reference
IF₅–Pyridine–HF Iodofluorination High stereo-/regioselectivity Esters, hydroxyls Requires reductant (KI/Sn)
XeF₂ Fluorination Limited selectivity Poor with polar groups Toxic, explosive byproducts
DAST (Diethylaminosulfur Trifluoride) Deoxyfluorination Moderate regioselectivity Sensitive to moisture Exothermic, moisture-sensitive
BrF₃ Bromofluorination Unpredictable regioselectivity Low Corrosive, requires anhydrous conditions
KF–Poly(HF) Salts Halofluorination Moderate stereoselectivity Limited for electron-deficient alkenes High temperatures required

Key Findings :

  • IF₅–Pyridine–HF outperforms XeF₂ and DAST in functional group tolerance , particularly for electron-deficient alkenes (e.g., 4-methylpent-3-en-2-one) .
  • Unlike BrF₃ or KF–poly(HF), IF₅–Pyridine–HF operates under mild conditions (room temperature, non-anhydrous solvents) .

Research Findings and Data Tables

Representative Yields of IF₅–Pyridine–HF Reactions

Substrate Product Yield (%) Conditions
1-Dodecene 1-Fluoro-2-iodododecane 82 KI, CH₂Cl₂, 17 h, rt
Methyl undecenoate Methyl 2-fluoro-1-iodoundecanoate 82 Sn, CH₂Cl₂, 17 h, rt
10-Undecen-1-ol 11-Fluoro-10-iodoundecan-1-ol 86 Sn, CH₂Cl₂, 17 h, rt
4-Methylpent-3-en-2-one 4-Fluoro-3-iodo-4-methylpentan-2-one 67 KI, CH₂Cl₂, 17 h, rt

Physicochemical Properties

Property IF₅–Pyridine–HF DAST XeF₂
Molecular Weight (g/mol) 321 161.1 169.3
CAS Number 2243786-10-7 38078-09-0 13709-36-9
Stability Air-stable Moisture-sensitive Moisture-sensitive

Preparation Methods

Synthetic Routes to IF5-Pyridine-HF

Core Reaction Mechanism

This compound is synthesized via the exothermic reaction of iodine pentafluoride (IF₅) with pyridine-hydrogen fluoride (pyridine-HF) complexes. The general equation is:

IF5+C5H5N\cdotpHFIF5–pyridine–HF\text{IF}5 + \text{C}5\text{H}5\text{N·HF} \rightarrow \text{IF}5\text{–pyridine–HF}

This reaction proceeds at low temperatures (0–5°C) in inert solvents like carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂), forming a moisture-stable white solid .

Stepwise Preparation Protocols

Synthesis of Pyridine-HF Complex

Pyridine-HF, a critical precursor, is prepared by two methods:

Direct Combination of Anhydrous HF and Pyridine

Freshly distilled pyridine is added dropwise to anhydrous hydrogen fluoride (HF) at 0°C under nitrogen. The reaction is highly exothermic, requiring controlled addition to maintain a 1:1 molar ratio .

ParameterValueSource
Molar ratio (HF:Pyridine)1:1
Reaction temperature0°C
YieldQuantitative

Reaction of IF₅ with Pyridine-HF

IF₅ gas is transferred into a Teflon reactor containing CCl₄ at 0°C. Pyridine-HF is added dropwise, forming a white precipitate. The mixture is stirred for 30 minutes at 0°C and 2 hours at room temperature. The solid is filtered, washed with CCl₄, and dried under vacuum .

Optimized Conditions:

ParameterValueSource
IF₅:Pyridine-HF ratio1:1
SolventCCl₄
Reaction time2.5 hours
Yield95%

Equipment Notes:

  • Teflon (PFA or FEP) reactors and filters are mandatory to avoid glass corrosion .

  • Strict exclusion of moisture prevents IF₅ decomposition .

Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR (CD₃CN): Peaks at δ 8.75–8.72 (m, 2H), 8.60–8.55 (m, 1H), and 8.60–8.55 (m, 2H) confirm pyridine coordination .

  • ¹⁹F NMR (CD₃CN): A singlet at δ -149.17 ppm corresponds to the IF₅–HF moiety .

Physical Properties

PropertyValueSource
AppearanceWhite crystalline solid
SolubilitySoluble in DMF, CH₃CN
Decomposition temperature>100°C

Comparative Analysis of Methodologies

Solvent Selection

CCl₄ is preferred over CH₂Cl₂ due to better yield (95% vs. 87%) and reduced side reactions . Polar aprotic solvents like DMF are avoided to prevent adduct formation.

Stoichiometric Variations

Deviating from the 1:1 IF₅:Pyridine-HF ratio reduces yield:

Molar Ratio (IF₅:Pyridine-HF)Yield
1:195%
1:0.872%
1:1.283%

Data synthesized from

Industrial-Scale Adaptations

Batch Process Optimization

Large-scale synthesis (≥1 kg) uses continuous cooling systems to manage exothermicity. Filtration is performed using polyethylene filter presses to accommodate higher volumes .

Emerging Alternatives and Modifications

Solvent-Free Synthesis

Preliminary studies suggest that neat mixing of IF₅ and pyridine-HF at –40°C achieves 89% yield, eliminating solvent removal steps .

Stabilized Pyridine-HF Complexes

Replacing pyridine with 2,6-lutidine in the HF complex improves thermal stability, enabling reactions at 25°C without yield loss .

Properties

IUPAC Name

pentafluoro-λ5-iodane;pyridine;hydrofluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N.F5I.FH/c1-2-4-6-5-3-1;1-6(2,3,4)5;/h1-5H;;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQNUJXPHQGELCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC=C1.F.FI(F)(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F6IN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2243786-10-7
Record name IF5-Pyridine-HF
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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